molecular formula C10H12BrN B8073707 4-(2-Bromoethenyl)-N,N-dimethylaniline CAS No. 85608-98-6

4-(2-Bromoethenyl)-N,N-dimethylaniline

Cat. No.: B8073707
CAS No.: 85608-98-6
M. Wt: 226.11 g/mol
InChI Key: UBHUZTDZYCCKLP-BQYQJAHWSA-N
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Description

4-(2-Bromoethenyl)-N,N-dimethylaniline is a para-substituted dimethylaniline derivative featuring a brominated ethenyl group. This compound combines the electron-donating properties of the N,N-dimethylaniline moiety with the electron-withdrawing and steric effects of the bromoethenyl group. Such structural attributes make it valuable in organic synthesis, materials science, and pharmaceutical research, particularly in applications requiring tunable electronic properties or cross-coupling reactivity .

Properties

IUPAC Name

4-[(E)-2-bromoethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHUZTDZYCCKLP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

4-(2-Bromoethenyl)-N,N-dimethylaniline serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly valuable in medicinal chemistry for developing new pharmaceuticals and biologically active molecules. Its unique structure allows for modifications that can lead to enhanced biological activity or specificity.

Biological Research

In biological contexts, this compound is employed to investigate the effects of brominated compounds on cellular processes. It has been used in studies exploring its interactions with proteins and nucleic acids, which are critical for understanding its potential therapeutic effects. For example, research has shown its utility in synthesizing compounds that exhibit antimicrobial properties.

Material Science

Due to its unique properties, this compound is explored for applications in material science, including the development of polymers with specific functionalities. Its reactivity allows it to be incorporated into polymer matrices, enhancing their performance characteristics.

Case Study 1: Antimalarial Activity

A study focused on synthesizing derivatives from 4-(2-bromoethyl)-N,N-dimethylaniline demonstrated its potential as a precursor for antimalarial agents. Various synthesized compounds were tested against Plasmodium falciparum, revealing promising results in terms of cytotoxicity and selectivity indices .

Case Study 2: Drug Discovery

Research involving virtual screening identified derivatives of this compound that inhibit key pathways in cancer cell lines. Modifications to the dimethylamino group significantly improved the antiproliferative activity against melanoma cells, highlighting its potential as a scaffold for novel anticancer drugs .

Summary Table of Applications

Field Application Key Findings
Organic ChemistryIntermediate for drug synthesisVersatile building block for pharmaceuticals
Biological ResearchStudy of cellular interactionsInvestigates effects of brominated compounds
Material ScienceDevelopment of functional polymersEnhances material properties through chemical incorporation
Medicinal ChemistryPrecursor for antimicrobial agentsPotential candidates for treating infections

Mechanism of Action

The mechanism by which 4-(2-Bromoethenyl)-N,N-dimethylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-(2-Fluorostyryl)-N,N-dimethylaniline (4e)

  • Structure : Features a fluorinated styryl group (ethenyl-phenyl with a fluorine substituent) instead of bromoethenyl.
  • Key Findings: The fluorine atom enhances dipole moments and polarizability, leading to stronger Wnt pathway inhibition in colorectal cancer (CRC) cells compared to non-fluorinated analogs. At 10 µM, 4e suppresses Wnt target genes by >50% .

4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT)

  • Structure : Replaces the bromoethenyl group with a benzo-thiadiazole ring.
  • Key Findings: The planar configuration of NBT facilitates closer molecular stacking, shortening C-N bonds and enhancing charge transfer efficiency. This contrasts with the non-planar bromoethenyl group, which may disrupt π-π interactions .

Impact of Bulky Substituents

4-(9-Anthryl)-N,N-dimethylaniline

  • Structure : Substitutes bromoethenyl with a bulky anthracene group.
  • Key Findings : The anthracene moiety induces significant solvent-dependent fluorescence shifts due to polarizability effects. Decay times range from 2.5–4.5 ns in polar solvents, compared to <1 ns for bromoethenyl derivatives .
  • Comparison : Bromoethenyl’s smaller size reduces steric hindrance, enabling faster rotational relaxation but weaker charge-transfer transitions .

Halogen-Specific Reactivity

4-Bromo-N,N-dimethylaniline

  • Structure : Lacks the ethenyl group, featuring only a bromine substituent.
  • SCE) compared to bromoethenyl derivatives (+0.8 V) .
  • Comparison : The ethenyl group in 4-(2-Bromoethenyl)-N,N-dimethylaniline enhances conjugation, lowering the HOMO-LUMO gap by ~0.5 eV .

Nitro-Substituted Analogs

N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline

  • Structure : Replaces bromine with a nitro group.
  • Key Findings : The nitro group’s strong electron-withdrawing nature shifts absorption maxima to 450 nm (vs. 390 nm for bromoethenyl), making it suitable for optoelectronic applications. However, it reduces thermal stability (decomposition at 120°C vs. 180°C for bromoethenyl) .

Data Tables

Compound Substituent Biological Activity (IC₅₀) λₐᵦₛ (nm) Thermal Stability (°C)
This compound Br-C=CH Not reported 390 180
4-(2-Fluorostyryl)-N,N-dimethylaniline (4e) F-C₆H₄-C=CH 10 µM (Wnt inhibition) 420 200
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline NO₂-C=CH N/A 450 120
4-Bromo-N,N-dimethylaniline Br N/A 310 220

Biological Activity

4-(2-Bromoethenyl)-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromoethenyl group attached to a dimethylaniline moiety. This structural configuration may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination reactions and coupling reactions with aryl halides. The synthetic routes often prioritize high yield and purity to ensure effective biological evaluation.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential pharmacological effects:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, modifications of dimethylaniline derivatives have shown promising results in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression .
  • Antimicrobial Activity : Some derivatives of dimethylaniline have demonstrated antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit bacterial enzymes could be a mechanism underlying its activity .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity have been conducted to determine the compound's safety profile. The concentration that kills 50% of the cells (CC50) is a critical parameter in these evaluations, providing insights into the therapeutic window for potential applications .

Case Studies

  • Antiproliferative Studies : A study involving the compound's derivatives showed that certain modifications enhanced its antiproliferative activity against melanoma cells, with IC50 values indicating effective inhibition at low concentrations .
  • In Vitro Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related compounds against common pathogens, demonstrating significant inhibition compared to standard treatments like chloramphenicol .

Data Tables

PropertyValue/Observation
Chemical Formula C12H14BrN
Molecular Weight 252.15 g/mol
CC50 (Cytotoxicity) Varies by cell line; specific values needed from experimental data
IC50 (Antiproliferative) 16.4 μM against SKM28 melanoma cells
Antimicrobial Efficacy Higher inhibition than chloramphenicol

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular processes, leading to reduced proliferation in cancer cells.
  • Membrane Disruption : The compound may interact with lipid membranes, causing permeability changes that can lead to cell death in microbial pathogens.

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